Comprehensive Physicochemical Profiling and Application Guide for 4-(3-Fluoro-4-carboxyphenyl)phenylacetic acid
Comprehensive Physicochemical Profiling and Application Guide for 4-(3-Fluoro-4-carboxyphenyl)phenylacetic acid
Executive Summary & Nomenclature Demystification
In the landscape of modern drug discovery, rigid bifunctional linkers are critical for synthesizing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex macromolecules. This whitepaper provides an in-depth technical evaluation of CAS 1365272-55-4 .
A Critical Note on Chemical Nomenclature: In global chemical sourcing, machine translation artifacts frequently obscure precise chemical identities. The compound requested by the title, often listed as 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid in commercial catalogs, is a mistranslation. The Chinese character for carboxyl (羧基) is frequently confused with carbonyl (羰基) by automated systems. The verified structure corresponding to CAS 1365272-55-4 is 4'-(Carboxymethyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid (Formula: C15H11FO4)[1]. This guide focuses on this commercially prevalent dicarboxylic acid, which serves as a highly valuable, orthogonally reactive building block.
Core Physicochemical Properties
Understanding the physicochemical baseline of this biphenyl derivative is essential for predicting its behavior in chromatographic systems and synthetic workflows. The presence of two distinct carboxylic acid groups—one aliphatic and one aromatic—creates a unique pKa differential that can be exploited for chemoselective reactions.
| Property | Quantitative Value | Causality / Practical Implication |
| Molecular Formula | C15H11FO4 | Determines exact mass for HRMS validation (Calculated exact mass: 274.0641 Da). |
| Molar Mass | 274.24 g/mol | Baseline for all stoichiometric calculations in synthetic workflows. |
| Predicted pKa 1 (Aliphatic) | ~4.3 (Phenylacetic acid) | Higher pKa; less acidic, but sterically unhindered. Highly reactive to bulky coupling agents (e.g., HATU). |
| Predicted pKa 2 (Aromatic) | ~3.3 (2-Fluorobenzoic acid) | Lower pKa due to electron-withdrawing ortho-fluorine. Sterically shielded, requiring harsh activation[2]. |
| LogP (Predicted) | 2.8 – 3.2 | Indicates moderate lipophilicity. Requires polar aprotic solvents (DMF, DMSO) for high-concentration reactions. |
| H-Bond Donors / Acceptors | 2 / 4 | Prone to forming strong intermolecular dimers in non-polar solvents, necessitating protic or strongly coordinating NMR solvents. |
Analytical Characterization Protocols
To ensure scientific integrity, raw materials must be subjected to a self-validating analytical workflow before integration into complex syntheses.
LC-MS Profiling (Identity & Purity)
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Causality of Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the carboxylic acids (keeping them protonated), which prevents peak tailing on the C18 column while still allowing robust deprotonation in the negative-ion ESI source.
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Step 1: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
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Step 2: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
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Step 3: Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
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Step 4: Monitor UV absorbance at 254 nm and 280 nm (biphenyl conjugation).
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Self-Validating Checkpoint: The presence of a single sharp peak at 254 nm with a corresponding mass of m/z 273.2 [M-H]⁻ in the negative ion channel confirms purity and identity. If a peak at m/z 257.2 is observed, it indicates the presence of the formyl artifact (C15H11FO3), requiring immediate recrystallization.
NMR Spectroscopy
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Causality of Method: DMSO-d6 is selected over CDCl3 because its strong hydrogen-bond accepting nature disrupts the carboxylic acid dimers, allowing for clear resolution of the broad -OH protons and preventing line broadening.
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Step 1: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.
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Step 2: Acquire a 1H NMR spectrum at 400 MHz with 16 scans.
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Self-Validating Checkpoint: Look for the distinct singlet of the aliphatic -CH2- protons around 3.6 ppm. The integration of this singlet (2H) against the complex aromatic multiplet (7H) validates the structural integrity of the biphenyl core.
Analytical workflow for structural validation and purity quantification of the dicarboxylic acid.
Synthetic Utility: Chemoselective Amidation in Drug Design
The true value of CAS 1365272-55-4 lies in its capacity for chemoselective amidation . When designing PROTACs or complex conjugates, researchers must attach two different ligands to the same linker without utilizing cumbersome protecting group strategies.
Mechanistic Basis for Chemoselectivity
The two carboxylic acids on this molecule exist in vastly different steric and electronic environments[2]:
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The Aliphatic Acid (Phenylacetic derivative): Extends away from the rigid biphenyl core. It is sterically unhindered and highly susceptible to activation by bulky uronium-based coupling agents like HATU.
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The Aromatic Acid (Benzoic derivative): Directly conjugated to the ring and sterically shielded by an ortho-fluorine atom. This steric bulk severely retards the formation of the active OBt ester intermediate during standard HATU/DIPEA coupling, effectively rendering it inert under mild conditions.
Chemoselective amidation workflow exploiting steric shielding for orthogonal functionalization.
Experimental Protocol: Step-by-Step Chemoselective Amidation
This protocol outlines the synthesis of an asymmetric diamide conjugate, utilizing the steric disparity of the linker to avoid protecting groups.
Phase 1: Mild Aliphatic Activation
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Causality: Maintaining a low temperature (0°C) and using exactly 1.05 equivalents of HATU ensures that only the kinetically favored, unhindered aliphatic acid is activated.
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Step 1: In an oven-dried flask under N2, dissolve 1.0 eq of CAS 1365272-55-4 in anhydrous DMF (0.1 M).
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Step 2: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0°C.
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Step 3: Add 1.05 eq of HATU portion-wise. Stir for 15 minutes to form the active ester.
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Step 4: Add 1.0 eq of the target Primary Amine dropwise. Allow to warm to room temperature and stir for 2 hours.
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Self-Validating Checkpoint: Quench a 5 µL aliquot in Methanol and analyze via LC-MS. The complete disappearance of the m/z 273.2 peak and the appearance of the mono-amide mass confirms successful aliphatic activation. If a di-amide mass is observed, the HATU stoichiometry was too high or the temperature control failed.
Phase 2: Harsh Aromatic Activation
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Causality: The remaining aromatic carboxylic acid is sterically hindered by the ortho-fluorine. Standard HATU is inefficient here. Conversion to an acid chloride using Thionyl Chloride (SOCl2) bypasses the steric bulk, forcing the reaction forward[3].
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Step 5: Isolate the mono-amide intermediate via standard aqueous workup (EtOAc/1M HCl) and dry over Na2SO4.
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Step 6: Dissolve the intermediate in anhydrous Dichloromethane (DCM). Add 3.0 eq of SOCl2 and 1 drop of DMF (catalyst). Reflux for 2 hours.
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Step 7: Concentrate in vacuo to remove excess SOCl2, yielding the highly reactive acid chloride.
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Step 8: Resuspend in DCM, cool to 0°C, and add 1.2 eq of the target Secondary Amine and 3.0 eq of Triethylamine (TEA). Stir for 4 hours.
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Self-Validating Checkpoint: Final LC-MS analysis should reveal the target asymmetric diamide mass. The absence of the mono-amide mass validates that the harsh activation successfully overcame the ortho-fluorine steric shielding.
References
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4'-(Carboxymethyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid | PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]
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Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
